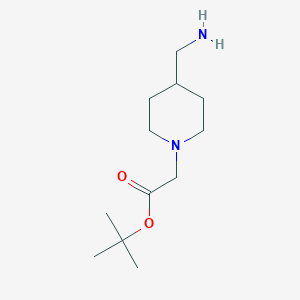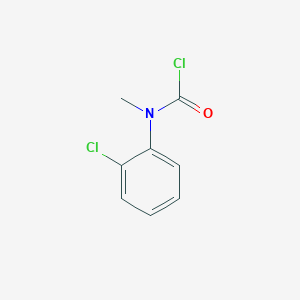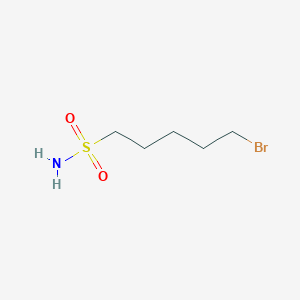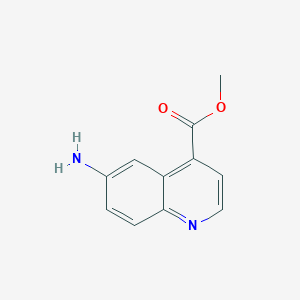![molecular formula C14H17NO5 B13512543 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO5. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to an oxane ring with a carboxylic acid functional group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Oxane Ring: The protected amino group is then reacted with an appropriate oxane precursor under acidic or basic conditions to form the oxane ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during peptide bond formation.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the free amino group. This allows the compound to participate in various biochemical pathways and reactions. The oxane ring and carboxylic acid group also contribute to its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar in structure but with a butanoic acid group instead of an oxane ring.
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: Contains a bicyclic ring structure instead of an oxane ring.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. The combination of the benzyloxycarbonyl group and the oxane ring makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-(phenylmethoxycarbonylamino)oxane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-9-19-7-6-12(11)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Clé InChI |
SBWCCIJHWJNTFN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)

![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
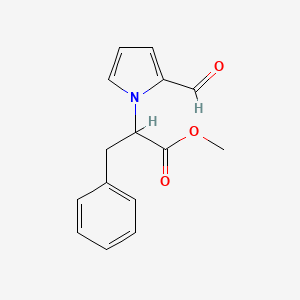

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
